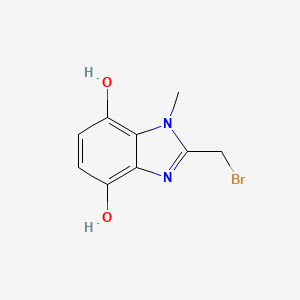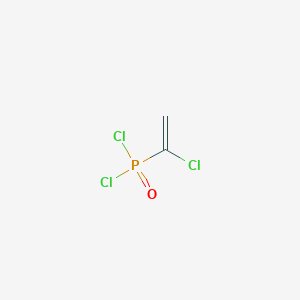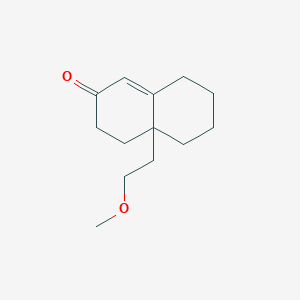
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromomethyl group attached to the benzimidazole ring, which is further substituted with hydroxyl groups at positions 4 and 7. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1H-benzimidazole-4,7-diol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the bromomethyl group, potentially converting it to a methyl group or other functional groups.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromomethyl group under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the benzimidazole.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are of interest in materials science and catalysis.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of benzimidazole derivatives in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 2-(Iodomethyl)-1-methyl-1H-benzimidazole-4,7-diol
- 1-Methyl-1H-benzimidazole-4,7-diol
Comparison: Compared to its analogs, 2-(Bromomethyl)-1-methyl-1H-benzimidazole-4,7-diol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Propiedades
Número CAS |
99922-37-9 |
|---|---|
Fórmula molecular |
C9H9BrN2O2 |
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C9H9BrN2O2/c1-12-7(4-10)11-8-5(13)2-3-6(14)9(8)12/h2-3,13-14H,4H2,1H3 |
Clave InChI |
WWIHBPPLUFGQPT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=C(C=CC(=C21)O)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)





![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)



